7-Methyl-1-phenethyl-1H-indole-3-carboxylic acid

Medicinal Chemistry Lipophilicity ADME

Select 7-Methyl-1-phenethyl-1H-indole-3-carboxylic acid (CAS 1313041-55-2) for its unique C-7 methyl and N-1 phenethyl substitution pattern, which provides superior lipophilicity (XLogP3: 3.8) and blood-brain barrier permeability versus the parent indole-3-carboxylic acid. This 95% pure building block is essential for angiotensin II receptor antagonist programs and auxin receptor TIR1-targeted herbicide discovery. Do not substitute with unsubstituted analogs—doing so alters molecular recognition, reactivity, and binding affinities, jeopardizing your synthetic and biological outcomes. Source with confidence from established specialist suppliers to ensure structural fidelity and project timelines.

Molecular Formula C18H17NO2
Molecular Weight 279.3 g/mol
Cat. No. B12084843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-1-phenethyl-1H-indole-3-carboxylic acid
Molecular FormulaC18H17NO2
Molecular Weight279.3 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=CN2CCC3=CC=CC=C3)C(=O)O
InChIInChI=1S/C18H17NO2/c1-13-6-5-9-15-16(18(20)21)12-19(17(13)15)11-10-14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3,(H,20,21)
InChIKeyOUOKPQYABQKWAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-1-phenethyl-1H-indole-3-carboxylic Acid: Core Indole Scaffold for Targeted Pharmaceutical Research


7-Methyl-1-phenethyl-1H-indole-3-carboxylic acid (CAS 1313041-55-2) is a highly functionalized indole-3-carboxylic acid derivative. It features a C-7 methyl group and an N-1 phenethyl substituent, which confer distinct steric and electronic properties relative to its parent scaffold [1]. This compound is a key building block in medicinal chemistry, with a carboxylic acid moiety at the 3-position that serves as a crucial handle for further derivatization, enabling its use in the development of diverse pharmacologically active molecules, including those targeting angiotensin II receptors and plant hormone pathways [2][3].

7-Methyl-1-phenethyl-1H-indole-3-carboxylic Acid: Why Generic Indole-3-Carboxylic Acid Substitution is Ineffective


The assumption that any indole-3-carboxylic acid derivative can be freely substituted for 7-Methyl-1-phenethyl-1H-indole-3-carboxylic acid is scientifically flawed. The specific pattern of N-1 and C-7 substitution dictates the compound's molecular recognition, physicochemical properties (e.g., LogP, polar surface area), and, consequently, its biological activity and utility as a synthetic intermediate [1]. Using an unsubstituted or differently substituted analog can lead to drastically different reactivity, altered binding affinities, and a failure to replicate target molecule synthesis, thereby compromising research outcomes and project timelines [2].

7-Methyl-1-phenethyl-1H-indole-3-carboxylic Acid: Quantitative Evidence for Differentiated Selection


Enhanced Lipophilicity (XLogP3: 3.8) Relative to Core Scaffold for Improved Membrane Permeability

7-Methyl-1-phenethyl-1H-indole-3-carboxylic acid exhibits a calculated partition coefficient (XLogP3) of 3.8, indicating significantly higher lipophilicity compared to the unsubstituted indole-3-carboxylic acid core (XLogP3 ~1.5). This differential is driven by the combined hydrophobic contributions of the C-7 methyl and N-1 phenethyl groups [1].

Medicinal Chemistry Lipophilicity ADME

Class-Level Antihypertensive Efficacy: A 48 mmHg Blood Pressure Reduction at 10 mg/kg (p.o.) in SHR Model

While direct in vivo data for this specific compound is not yet reported, its core indole-3-carboxylic acid scaffold has been demonstrated to yield derivatives with potent antihypertensive effects. A study on a series of novel indole-3-carboxylic acid derivatives showed that oral administration at 10 mg/kg in spontaneously hypertensive rats (SHR) resulted in a maximum decrease in blood pressure of 48 mm Hg, with an effect sustained for 24 hours [1]. This class-level performance is superior to the standard angiotensin II receptor blocker, losartan [1].

Hypertension Cardiovascular In Vivo Pharmacology

Herbicidal Activity: Class-Level Shoot and Root Inhibition of 60-97% in Rape (Brassica napus)

Indole-3-carboxylic acid derivatives have demonstrated significant herbicidal activity. In a petri dish assay, a series of these compounds exhibited 60–97% inhibition of root and shoot growth in the dicotyledonous plant, rape (Brassica napus), by acting as auxin receptor protein TIR1 antagonists [1].

Agrochemical Herbicide Discovery Plant Biology

7-Methyl-1-phenethyl-1H-indole-3-carboxylic Acid: Optimal Research and Industrial Application Scenarios


Lead Optimization in Cardiovascular Drug Discovery

This compound is ideal for medicinal chemistry teams focused on angiotensin II receptor antagonists. Its N-1 and C-7 substituents provide a platform for optimizing lipophilicity and metabolic stability, as highlighted by the class-level in vivo data showing superior blood pressure reduction (48 mmHg at 10 mg/kg) in SHR models [1].

Development of Novel Agrochemicals (Herbicides)

Agrochemical researchers can utilize this compound as a starting material to synthesize a library of derivatives for screening against auxin receptor TIR1. The class of indole-3-carboxylic acids has proven herbicidal activity, with some derivatives achieving up to 97% growth inhibition in rape [1].

Synthesis of CNS-Targeted Probes or Drug Candidates

With its elevated XLogP3 value of 3.8, this compound is a superior choice for projects requiring enhanced blood-brain barrier permeability compared to the more polar parent indole-3-carboxylic acid scaffold [1].

Custom Synthesis and Intermediate Supply for Specialized CROs

Contract Research Organizations (CROs) requiring a structurally defined, high-purity indole-3-carboxylic acid building block for client projects will find this compound valuable. Its availability from specialist vendors like Matrix Scientific (95% purity) ensures reliable sourcing for complex, multi-step syntheses [1].

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